Recognition as a β-Amyloid Inhibitor Scaffold (Class-Level Patent Disclosure)
Patent EP2408760A1 generically claims α-(N-sulfonamido)acetamide compounds encompassing the 5-ethylthiophene-2-sulfonamido phenyl scaffold as inhibitors of β-amyloid peptide (β-AP) production [1]. The patent exemplifies multiple aryl sulfonamide variants, but no specific IC50, EC50, or selectivity data are disclosed for CAS 1070964-47-4 itself. The absence of compound-specific quantitative data precludes direct performance comparison with other exemplified analogs such as 4-chlorophenyl or 2-naphthyl sulfonamide derivatives.
| Evidence Dimension | β-Amyloid peptide production inhibition |
|---|---|
| Target Compound Data | No quantitative data available for CAS 1070964-47-4 in any peer-reviewed or patent source. |
| Comparator Or Baseline | Other α-(N-sulfonamido)acetamides exemplified in EP2408760A1 (e.g., 4-chlorophenyl, 2-naphthyl sulfonamide derivatives); specific data not publicly disclosed. |
| Quantified Difference | Cannot be calculated; target compound lacks measured values. |
| Conditions | Patent disclosure; no experimental assay results reported for the individual compound. |
Why This Matters
Procurement decisions cannot be informed by quantitative differentiation when the target compound itself has no reported biological activity data, even though the structural class is of research interest.
- [1] EP2408760A1 – Thiophenyl sulfonamides for the treatment of Alzheimer's disease. European Patent Office, filed 2010-03-18, published 2012-01-25. View Source
